molecular formula C8H6ClN B1608947 1-Chloro-4-(isocyanomethyl)benzene CAS No. 39546-47-9

1-Chloro-4-(isocyanomethyl)benzene

Cat. No.: B1608947
CAS No.: 39546-47-9
M. Wt: 151.59 g/mol
InChI Key: UNRNSTIWJVLLMX-UHFFFAOYSA-N
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Description

1-Chloro-4-(isocyanomethyl)benzene (CAS: Not explicitly provided; molecular formula: C₈H₆ClN, molecular weight: 151.60 g/mol) is an aromatic compound featuring a chlorinated benzene ring substituted with an isocyanomethyl (–CH₂NC) group at the para position. It is synthesized via treatment of N-(4-chlorobenzyl)formamide with POCl₃/Et₃N in tetrahydrofuran (THF), achieving high yields (97–98%) . Its structure is confirmed by ¹H NMR (δ 7.51, 7.21 ppm for aromatic protons; δ 4.59 ppm for –CH₂NC) and ¹³C NMR (δ 158.2 ppm for the isocyanide carbon) . The compound serves as a versatile intermediate in multicomponent reactions for synthesizing heterocycles and pharmaceuticals .

Properties

IUPAC Name

1-chloro-4-(isocyanomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRNSTIWJVLLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373884
Record name 1-chloro-4-(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39546-47-9
Record name 1-chloro-4-(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(isocyanomethyl)benzene can be synthesized through various methods. One common method involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its isocyanomethyl group allows for reactions with nucleophiles, facilitating the formation of new carbon-nitrogen bonds essential for drug development. For example, studies have shown that it can be used to synthesize compounds with biological activity against specific targets, such as DGAT1 inhibitors .

Case Study: Synthesis of DGAT1 Inhibitors

  • Objective: To develop inhibitors for DGAT1, a target in metabolic disorders.
  • Methodology: Utilized high-throughput screening (HTS) techniques to optimize reaction conditions involving 1-chloro-4-(isocyanomethyl)benzene.
  • Outcome: A library of 43 compounds was synthesized, with 12 showing significant activity against DGAT1.

Material Science

The presence of the chlorine atom in this compound imparts interesting properties that can be utilized in material science. The compound can act as a precursor for the synthesis of polyisocyanates, which are crucial in producing polyurethanes—widely used in coatings, adhesives, and foams .

Potential Applications:

  • Polyurethane Production: The compound may be polymerized to create materials with tailored properties for specific applications.
  • Functional Materials: Its reactivity can be harnessed to design materials with unique thermal stability and reactivity profiles.

Synthesis Techniques

Several methods exist for synthesizing this compound:

  • From 4-Chlorobenzylamine: Reaction with phosgene or equivalents introduces the isocyanomethyl group.
  • From 4-Chlorobenzyl Chloride: Reacting with sodium cyanide followed by hydrolysis yields the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Effects

  • Substituent Position: The para-chloro group in 1-Chloro-4-(isocyanomethyl)benzene enhances electron-withdrawing effects, directing electrophilic substitution to the meta position. In contrast, meta-substituted analogs (e.g., 1-Chloro-3-(isocyanomethyl)benzene) exhibit distinct electronic profiles, altering reactivity in cycloaddition reactions .
  • Functional Group Variation : Replacing –CH₂NC with –NCO (as in 4-chlorophenyl isocyanate) increases electrophilicity, enabling rapid nucleophilic attacks (e.g., with amines to form ureas). Conversely, the isothiocyanate (–NCS) in 4-chlorobenzyl isothiocyanate facilitates thiourea formation, useful in peptide chemistry .

Physicochemical Properties

Property This compound 4-Chlorobenzyl isothiocyanate 1-Chloro-4-isocyanatobenzene
Molecular Weight (g/mol) 151.60 185.66 153.57
Boiling Point Not reported Not reported 220–222°C (lit.)
Dipole Moment Not reported Not reported 2.07 D (isocyanide analog)
Solubility Soluble in THF, CH₂Cl₂ Polar aprotic solvents Toluene, ethers

Note: Data gaps exist for boiling points and dipole moments of the target compound, highlighting areas for further study.

Biological Activity

1-Chloro-4-(isocyanomethyl)benzene, also known by its CAS number 6212-33-5, is a compound of interest in various fields, including medicinal chemistry and toxicology. Understanding its biological activity is crucial for assessing its potential applications and safety in various environments.

  • Molecular Formula : C7H6ClN
  • Molecular Weight : 141.58 g/mol
  • Density : Approximately 1.1 g/cm³
  • Boiling Point : 250 °C
  • Melting Point : Not extensively documented but inferred to be around room temperature based on structural analogs.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

Research indicates that exposure to isocyanobenzene derivatives can lead to various toxicological effects, primarily related to respiratory and dermal irritation. In animal studies, compounds similar to this compound have shown:

2. Mutagenicity and Carcinogenicity

Studies on related compounds suggest a potential for mutagenic activity. For instance:

  • In vitro assays have indicated that similar compounds can induce chromosomal aberrations and sister chromatid exchanges at high concentrations.
  • Animal studies have suggested that prolonged exposure may lead to tumor formation in certain organs, although specific data for this compound remains sparse.

Case Study 1: Acute Exposure Incidents

A review of occupational exposure cases has highlighted instances where workers exposed to isocyanobenzene derivatives experienced acute symptoms such as headaches, dizziness, and respiratory issues. These findings underline the importance of safety measures in industrial settings.

Case Study 2: Environmental Impact Studies

Investigations into the environmental persistence of chlorinated benzenes indicate that compounds like this compound can bioaccumulate in aquatic organisms, raising concerns about ecological toxicity and food chain implications.

Research Findings

Recent studies have focused on the metabolic pathways of isocyanobenzene derivatives:

  • Metabolism : These compounds are often metabolized via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with biological macromolecules.
  • Excretion Studies : Urinary metabolites have been identified in subjects exposed to similar compounds, indicating significant metabolic processing.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Acute ToxicityRespiratory distress, skin irritation ,
Chronic ToxicityPotential carcinogenic effects ,
MutagenicityInduction of chromosomal aberrations ,
Environmental ImpactBioaccumulation in aquatic organisms ,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-(isocyanomethyl)benzene
Reactant of Route 2
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